molecular formula C20H8Cl4N4O B14171274 2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole CAS No. 925702-80-3

2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole

Katalognummer: B14171274
CAS-Nummer: 925702-80-3
Molekulargewicht: 462.1 g/mol
InChI-Schlüssel: GEYHKMGMOOIVKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,7-dichloroquinoline derivatives with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the quinoline rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Bis(quinolin-8-yl)-1,3,4-oxadiazole: Lacks the chlorine substituents, which may affect its biological activity and chemical reactivity.

    2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-thiadiazole: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, which can influence its properties.

Uniqueness

2,5-Bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole is unique due to the presence of chlorine atoms in the quinoline rings, which can enhance its biological activity and alter its chemical reactivity compared to non-chlorinated analogs.

Eigenschaften

CAS-Nummer

925702-80-3

Molekularformel

C20H8Cl4N4O

Molekulargewicht

462.1 g/mol

IUPAC-Name

2,5-bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H8Cl4N4O/c21-11-5-9-1-3-13(23)15(17(9)25-7-11)19-27-28-20(29-19)16-14(24)4-2-10-6-12(22)8-26-18(10)16/h1-8H

InChI-Schlüssel

GEYHKMGMOOIVKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=NC=C(C=C21)Cl)C3=NN=C(O3)C4=C(C=CC5=CC(=CN=C54)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.